4,6-Dimethyl-1-oxidotriazin-1-ium
Description
4,6-Dimethyl-1-oxidotriazin-1-ium is a nitrogen-containing heterocyclic compound featuring a six-membered triazine ring with two methyl substituents at positions 4 and 6, and an oxidized nitrogen atom at position 1. This structural motif confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.
Properties
CAS No. |
77202-12-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-dimethyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(9)7-6-4/h3H,1-2H3 |
InChI Key |
LOSUUFJDOHELFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](N=N1)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-oxidotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,3,5-triazine with an oxidizing agent to introduce the oxidized nitrogen atom. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical to achieving consistent quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s properties.
Substitution: The methyl groups and other substituents on the triazine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4,6-Dimethyl-1-oxidotriazin-1-ium has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-1-oxidotriazin-1-ium exerts its effects involves interactions with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocycles
Core Heterocyclic Framework
- 4,6-Dimethyl-1-oxidotriazin-1-ium : A triazine (C₃H₃N₃) derivative with an N-oxide group and methyl substituents. The oxidized nitrogen enhances polarity and hydrogen-bonding capacity.
- 4H-1,2,6-Thiadiazines : Contain sulfur (S) and two nitrogen atoms in a six-membered ring. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen reduce ring strain but increase susceptibility to oxidation .
- 1,3-Oxazinan-2-ones : Six-membered rings with one oxygen and one nitrogen atom. The carbonyl group introduces rigidity and influences hydrogen-bonding patterns .
Table 1: Structural Features of Selected Heterocycles
| Compound | Ring Atoms (Heteroatoms) | Substituents | Oxidation State |
|---|---|---|---|
| This compound | N₃ | 4,6-CH₃, N-oxide | N⁺–O⁻ |
| 4H-1,2,6-Thiadiazine | S, N₂ | Variable (e.g., Cl, NH) | S⁰ |
| 1,3-Oxazinan-2-one | O, N | 4,6-disubstituted | O in carbonyl |
Reactivity Trends
- Oxidation: The N-oxide group in this compound may participate in redox reactions, unlike non-oxidized thiadiazines (which undergo S-oxidation) .
Physical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- Triazinium N-Oxides : Expected to form robust hydrogen-bond networks (e.g., N–O⋯H–N motifs), similar to pyridine N-oxides .
- Thiadiazines : Sulfur’s weaker hydrogen-bonding capacity results in less directional packing, favoring van der Waals interactions .
Table 2: Hypothetical Physical Properties*
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Hydrogen-Bond Donor/Acceptor |
|---|---|---|---|
| This compound | ~150–200 (est.) | Moderate | Acceptor (N–O) |
| 5-Cyano-2,4-dimethylpyridine 1-oxide | 180–185 | High | Acceptor (N–O, CN) |
| 4H-1,2,6-Thiadiazine | ~100–150 | Low | Weak acceptor (S, N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
